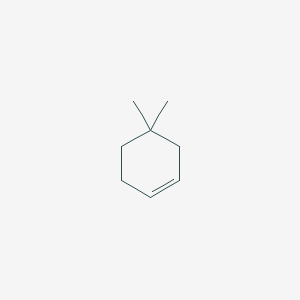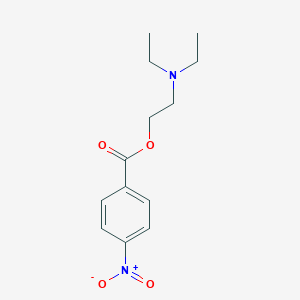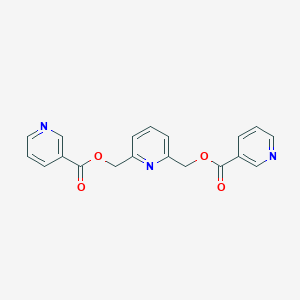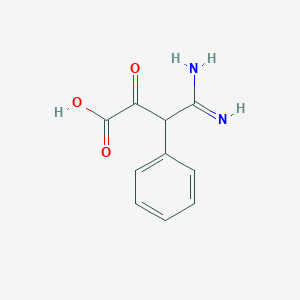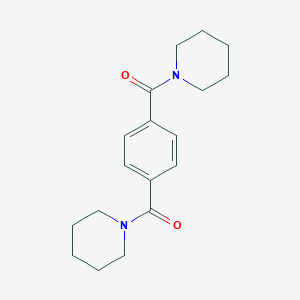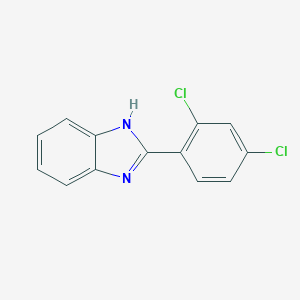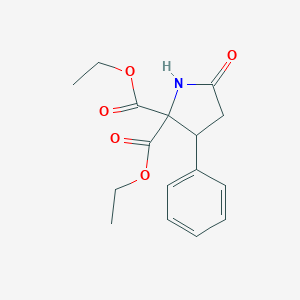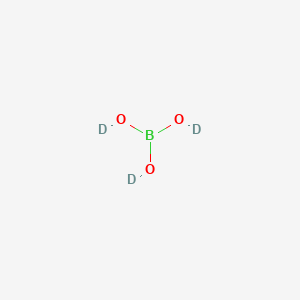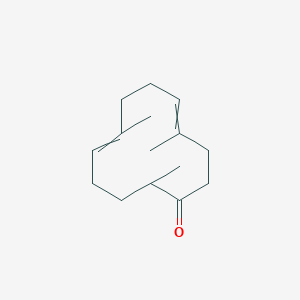
4,8,12-Trimethylcyclododeca-4,8-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12-Trimethylcyclododeca-4,8-dien-1-one (TDK) is a cyclic ketone compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism Of Action
The mechanism of action of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one is not well understood. However, studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one inhibits the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical And Physiological Effects
4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one inhibits the proliferation of cancer cells and induces apoptosis. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In vivo studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has analgesic effects and can reduce pain in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,8,12-Trimethylcyclododeca-4,8-dien-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using 4,8,12-Trimethylcyclododeca-4,8-dien-1-one in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as an anti-cancer agent and develop 4,8,12-Trimethylcyclododeca-4,8-dien-1-one-based therapeutics. Additionally, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one can be used as a building block for the synthesis of novel materials with unique properties.
Synthesis Methods
The synthesis of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one can be achieved through different methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 4,8,12-trimethyltrideca-4,8,11-trien-1-ol and cyclohexanone. This method yields 4,8,12-Trimethylcyclododeca-4,8-dien-1-one with a purity of up to 92%. Another method involves the reaction of 4,8,12-trimethyltrideca-4,8,11-trien-1-ol with acetone in the presence of a base catalyst. This method yields 4,8,12-Trimethylcyclododeca-4,8-dien-1-one with a purity of up to 85%.
Scientific Research Applications
4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been studied for its potential applications in various fields. In the field of organic synthesis, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been used as a starting material for the synthesis of various compounds. In the field of material science, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been used as a building block for the synthesis of novel polymers. In the field of medicinal chemistry, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been studied for its potential as an anti-inflammatory and anti-cancer agent.
properties
CAS RN |
13786-90-8 |
|---|---|
Product Name |
4,8,12-Trimethylcyclododeca-4,8-dien-1-one |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4,8,12-trimethylcyclododeca-4,8-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3 |
InChI Key |
RWVATVBAGFDQQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CC/C=C(\CC/C=C(\CCC1=O)/C)/C |
SMILES |
CC1CCC=C(CCC=C(CCC1=O)C)C |
Canonical SMILES |
CC1CCC=C(CCC=C(CCC1=O)C)C |
Other CAS RN |
13786-90-8 |
synonyms |
4,8,12-trimethyl-4,8-cyclododecadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



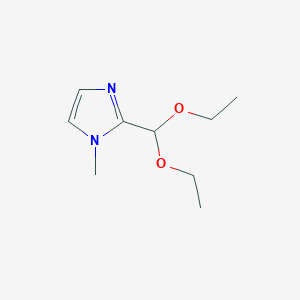
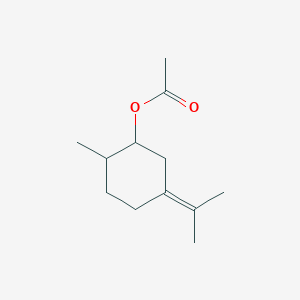
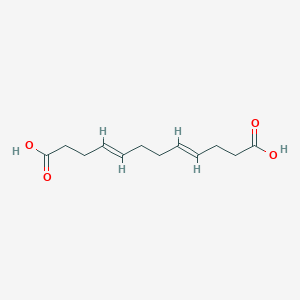
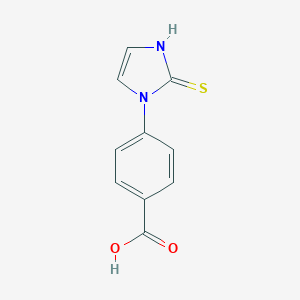
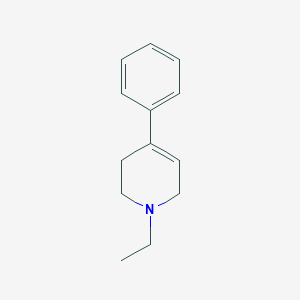
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
